(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core linked to a phenoxyethyl group and a dihydroindolone moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the phenoxyethyl group and the formation of the dihydroindolone moiety. Key steps include:
Step 1: Synthesis of the indole core through Fischer indole synthesis.
Step 2: Alkylation of the indole core with 2-(5-METHYL-2-(PROPAN-2-YL)PHENOXY)ethyl bromide.
Step 3: Formation of the dihydroindolone moiety via cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Phenoxyethyl Derivatives: Compounds with phenoxyethyl groups attached to different cores.
Uniqueness: The unique combination of the indole core, phenoxyethyl group, and dihydroindolone moiety sets this compound apart from other similar compounds. Its specific structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28N2O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3E)-3-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C29H28N2O2/c1-19(2)22-13-12-20(3)16-28(22)33-15-14-31-18-21(23-8-5-7-11-27(23)31)17-25-24-9-4-6-10-26(24)30-29(25)32/h4-13,16-19H,14-15H2,1-3H3,(H,30,32)/b25-17+ |
InChI Key |
BSUQTOQYQDTPSK-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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